![molecular formula C20H19N3O2 B2583862 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide CAS No. 1049558-23-7](/img/structure/B2583862.png)
1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a methylene group), a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position), and a 6-oxopyridazine-3-carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . A continuous flow microreactor system was developed to synthesize a similar compound and determine intrinsic reaction kinetics parameters .Molecular Structure Analysis
The molecular structure of similar compounds is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems. These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 211.31, and an InChI Code of 1S/C15H17N/c1-13-7-9-15 (10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 .Scientific Research Applications
Enzyme Inhibition
- Cholinesterase Inhibitors : A range of thiophene-2-carboxamide Schiff base derivatives have been explored for their potential as cholinesterase inhibitors, demonstrating effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds are researched for their potential to treat neurodegenerative diseases such as Alzheimer's (Kausar et al., 2021).
- AChE and BChE Inhibitors : Novel inhibitors derived from benzohydrazides have been designed, showing dual inhibition of acetyl- and butyrylcholinesterase. These findings highlight the potential for treating conditions associated with cholinesterase activity (Houngbedji et al., 2023).
Antiviral Activity
- Anti-Influenza Agents : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities. This research contributes to the development of new treatments for influenza (Hebishy et al., 2020).
Anticancer Agents
- Topoisomerase Inhibitors : Angular benzophenazines have been studied for their dual inhibition of topoisomerase I and II, indicating potential as anticancer agents. These compounds have shown potent cytotoxic effects in various cancer cell lines, suggesting their utility in overcoming multidrug resistance in cancer chemotherapy (Vicker et al., 2002).
Safety and Hazards
Future Directions
Future research involving similar compounds could focus on studying the long-term effects of use on the brain, particularly in relation to dopamine and serotonin function. Additionally, the medicinal properties of similar compounds could be explored for the treatment of various pathological conditions .
properties
IUPAC Name |
1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)13-21-20(25)18-11-12-19(24)23(22-18)14-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQJCCBOJRNLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

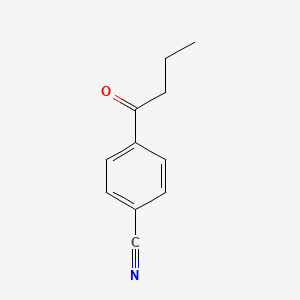

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
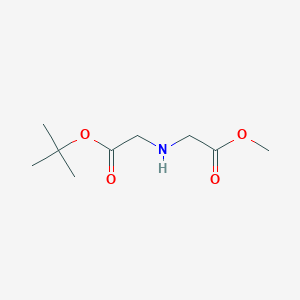
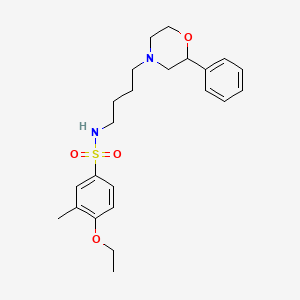
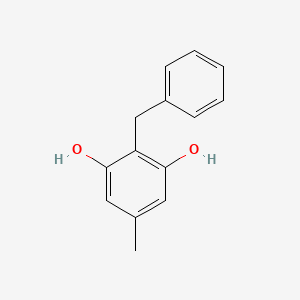
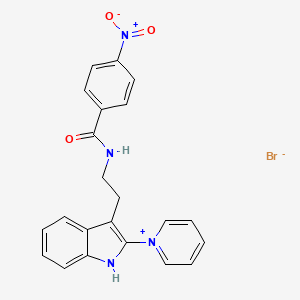

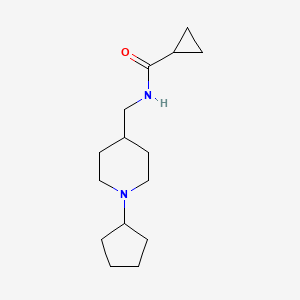
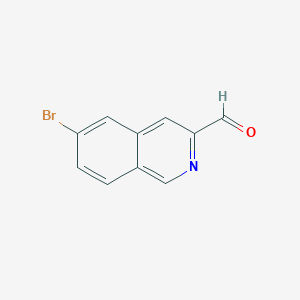
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2583799.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)